molecular formula C6H6ClN3O B8414432 6-chloro-N-methyl-pyrimidine-4-carboxamide

6-chloro-N-methyl-pyrimidine-4-carboxamide

Cat. No.: B8414432
M. Wt: 171.58 g/mol
InChI Key: DURPWZHNLFGFTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-pyrimidine-4-carboxamide typically involves the chlorination of a pyrimidine derivative followed by the introduction of a methyl group. One common method involves the reaction of 4-pyrimidinecarboxamide with thionyl chloride to introduce the chlorine atom at the 6th position. This is followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and methylation steps while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-methyl-pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The chlorine atom and the carboxamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and molecular targets involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-pyrimidinecarboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    N-Methyl-4-pyrimidinecarboxamide: Lacks the chlorine atom, which may influence its chemical properties and interactions.

    4-Pyrimidinecarboxamide: Lacks both the chlorine atom and the N-methyl group, making it less reactive in certain substitution reactions.

Uniqueness

6-chloro-N-methyl-pyrimidine-4-carboxamide is unique due to the presence of both the chlorine atom and the N-methyl group, which confer specific chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

6-chloro-N-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H6ClN3O/c1-8-6(11)4-2-5(7)10-3-9-4/h2-3H,1H3,(H,8,11)

InChI Key

DURPWZHNLFGFTH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=NC=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.5 ml of a 2 M methylamide solution in tetrahydrofuran and 1 ml 1 N sodium hydroxide solution are added to 177 mg 6-chloro-pyrimidin-4-carboxylic acid chloride in 5 ml dichloromethane under an argon atmosphere and while cooling with a bath of ice/acetone. The reaction mixture is heated overnight with stirring to ambient temperature and then combined with some saturated aqueous sodium hydrogen carbonate solution and extracted with dichloromethane. The combined organic phases are washed with 0.1 N hydrochloric acid and saturated sodium chloride solution, dried on magnesium sulphate and evaporated down.
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methylamide
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reactant
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177 mg
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1 mL
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solvent
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5 mL
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solvent
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[Compound]
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ice acetone
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reactant
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reactant
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